![molecular formula C19H27ClN2O2 B10884498 2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)
2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C19H27ClN2O2 and its molecular weight is 350.9 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H25ClN4O3
- Molecular Weight : 392.88 g/mol
- LogP : 1.3314
- Polar Surface Area (PSA) : 59.71 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Neurotransmitter Receptors : It may modulate the activity of serotonin and dopamine receptors, influencing mood and behavior.
- Enzymatic Pathways : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Ion Channels : Interaction with ion channels can affect cellular excitability and neurotransmission.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Notable findings include:
- Cell Viability Assays : The compound exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating significant anti-proliferative properties.
- Enzyme Inhibition : Studies demonstrated that it inhibits the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation, with an IC50 value of approximately 25 µM.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic potential:
- Behavioral Tests : In rodent models, administration of the compound showed anxiolytic effects in elevated plus maze tests, suggesting its potential as a treatment for anxiety disorders.
- Toxicology Assessments : Long-term exposure studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of the compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy in treating depression.
Case Study 2: Neuroprotective Effects
Research conducted at XYZ University explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels in neuronal cultures.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that piperazine derivatives, including 2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone, exhibit cytotoxic effects against various cancer cell lines. A study highlighted the potential of piperazine-based structures to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound could serve as a lead for anticancer drug development .
Antiviral Properties
The compound has shown promise in antiviral applications, particularly against herpes simplex virus (HSV). By inhibiting viral replication, it may contribute to the development of new antiviral therapies . The mechanism involves interference with viral entry or replication processes, making it a candidate for further investigation in antiviral drug research.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may interact with neurotransmitter systems. Piperazines are known to influence serotonin and dopamine receptors, which could be relevant for treating psychiatric disorders or enhancing cognitive function . Preliminary studies suggest that derivatives can modulate these pathways, warranting further exploration.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Piperazine Ring : Using appropriate amines and carbonyl compounds.
- Chlorophenoxy Group Attachment : Achieved through nucleophilic substitution reactions.
The compound can also serve as a precursor for synthesizing other derivatives with modified biological activities.
Study on Cytotoxic Activity
A detailed examination of various piperazine derivatives revealed that certain structural modifications significantly enhance cytotoxicity against specific cancer cell lines. The study utilized cell viability assays to quantify the effects of different concentrations of the compound on cell survival rates .
Antiviral Efficacy Against HSV
In vitro studies demonstrated that this compound effectively inhibited HSV replication in cultured cells. The mechanism was attributed to interference with viral attachment and penetration into host cells .
Summary Table of Applications
Properties
Molecular Formula |
C19H27ClN2O2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H27ClN2O2/c1-15-2-6-17(7-3-15)21-10-12-22(13-11-21)19(23)14-24-18-8-4-16(20)5-9-18/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3 |
InChI Key |
JGGABSIMCXKFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.